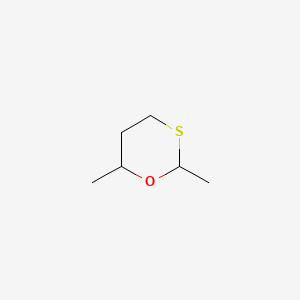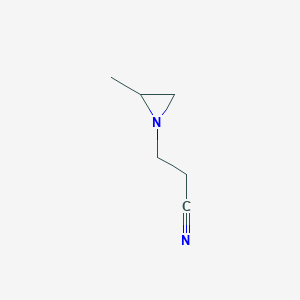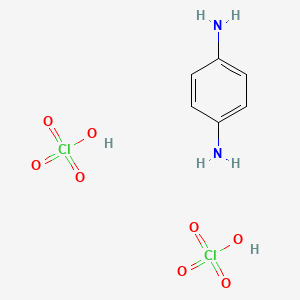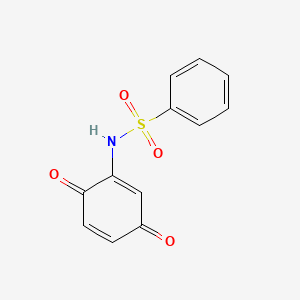
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonamide group attached to a 3,6-dioxocyclohexa-1,4-dienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with a suitable precursor that introduces the 3,6-dioxocyclohexa-1,4-dienyl group. One common method involves the use of oxidation reactions to form the dioxocyclohexa-1,4-dienyl structure from a dihydroxy derivative . The reaction conditions often include the use of oxidizing agents such as nitrogen oxides in the presence of molecular sieves .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, where the precursor compounds are subjected to controlled oxidation to yield the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl group to a more reduced state.
Substitution: The benzenesulfonamide group can participate in substitution reactions, where other functional groups replace the sulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as hydrogen or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions and form covalent bonds with target molecules, thereby modulating their activity. Specific pathways involved may include oxidative stress responses and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzenesulfonamide group.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid: Contains additional carboxylic acid groups.
Uniqueness
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
34238-55-6 |
|---|---|
Formule moléculaire |
C12H9NO4S |
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H9NO4S/c14-9-6-7-12(15)11(8-9)13-18(16,17)10-4-2-1-3-5-10/h1-8,13H |
Clé InChI |
TURVSJKWKBWNFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)



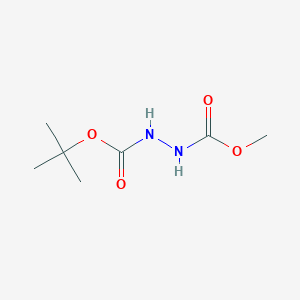


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
